1-[(2-fluorobenzyl)oxy]-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide
Overview
Description
The compound “1-[(2-fluorobenzyl)oxy]-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide” is a complex organic molecule. It contains a quinoxalinone group, which is a type of heterocyclic compound. The quinoxalinone group is substituted with a 2-fluorobenzyl group and a 4-phenoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoxalinone core, followed by the introduction of the 2-fluorobenzyl and 4-phenoxyphenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a heterocyclic core. The presence of the fluorine atom would also add to the complexity of the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and a heterocyclic core could impact its solubility, stability, and reactivity .Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve studying its pharmacokinetics, pharmacodynamics, and toxicity. If it’s being used for other purposes, the future directions would depend on the specific goals of the research .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-4-oxido-3-(4-phenoxyphenyl)quinoxalin-4-ium-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19FN2O4/c28-23-11-5-4-8-20(23)18-33-30-25-13-7-6-12-24(25)29(32)26(27(30)31)19-14-16-22(17-15-19)34-21-9-2-1-3-10-21/h1-17H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIBFHFCLGBQRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=[N+](C4=CC=CC=C4N(C3=O)OCC5=CC=CC=C5F)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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